molecular formula C7H3Cl2NO3 B1306182 2,6-Dichloro-3-nitrobenzaldehyde CAS No. 5866-97-7

2,6-Dichloro-3-nitrobenzaldehyde

Cat. No.: B1306182
CAS No.: 5866-97-7
M. Wt: 220.01 g/mol
InChI Key: CQOQHGBSJIWOCA-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3Cl2NO3. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 2 and 6 positions, and a nitro group is substituted at the 3 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 2,6-dichlorobenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3 position.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is followed by purification steps, such as recrystallization or distillation, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Potassium permanganate in aqueous solution, or chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 2,6-Dichloro-3-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,6-Dichloro-3-nitrobenzoic acid.

Scientific Research Applications

2,6-Dichloro-3-nitrobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the development of novel materials with specific properties, such as polymers and dyes.

    Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2,6-dichloro-3-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example:

    Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

    Substitution: The chlorine atoms are replaced by nucleophiles through nucleophilic aromatic substitution, where the nucleophile attacks the electron-deficient aromatic ring.

    Oxidation: The aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

2,6-Dichloro-3-nitrobenzaldehyde can be compared with other similar compounds, such as:

    2,4-Dichloro-3-nitrobenzaldehyde: Similar structure but with chlorine atoms at the 2 and 4 positions.

    2,6-Dichloro-4-nitrobenzaldehyde: Similar structure but with the nitro group at the 4 position.

    3,5-Dichloro-2-nitrobenzaldehyde: Similar structure but with chlorine atoms at the 3 and 5 positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

2,6-dichloro-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQHGBSJIWOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383490
Record name 2,6-dichloro-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5866-97-7
Record name 2,6-dichloro-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-3-nitrobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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